Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-
Description
Synthesis Analysis
The synthesis of novel organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular structure. In the case of the synthesis of 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, a one-pot synthesis method has been developed, which is advantageous due to its short reaction times, scalability, ease of isolation, and good yields . The compounds were synthesized through the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines. This method represents a streamlined approach to creating biologically active molecules that could potentially be applied to the synthesis of "Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-" if similar reaction conditions or reagents are applicable .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical properties and biological activities. The compounds synthesized in the first study were characterized using various spectroscopic techniques, including elemental analysis, IR, 1H-NMR, and mass spectrometry . These techniques are essential for confirming the identity and purity of the synthesized compounds. Similarly, the molecular structure of "Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-" would be analyzed using these methods to ensure the correct molecular framework has been achieved.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. The study on 2-alkylidene-benzo[1,3]dioxin-4-ones shows that the synthesized compounds can act as prodrugs for aspirin, indicating a specific chemical reactivity that allows for the release of aspirin under certain conditions . This suggests that the 2-methyl-1,3-dioxolan-2-yl group in "Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-" may also impart unique reactivity that could be exploited in drug design or synthesis of prodrugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, fluorescence, and aggregation behavior, are influenced by its molecular structure. The study on molecular aggregation in benzene-1,3-diols derivatives demonstrates that solvent effects can significantly impact these properties . The fluorescence emission spectra and circular dichroism (CD) spectra provided insights into the aggregation processes of the molecules, which are affected by the structure of the substituent groups. For "Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-", understanding its physical and chemical properties would be essential for its application in various fields, such as material science or pharmacology, and would require similar in-depth studies .
properties
IUPAC Name |
[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(13-6-7-14-11)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYJTLDRTBOOGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498182 | |
Record name | 1-[4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- | |
CAS RN |
66522-61-0 | |
Record name | 1-[4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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